Alvelestat - 848141-11-7

Alvelestat

Catalog Number: EVT-258594
CAS Number: 848141-11-7
Molecular Formula: C25H22F3N5O4S
Molecular Weight: 545.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alvelestat is a selective, orally active inhibitor of neutrophil elastase (NE). [, , , ] Neutrophil elastase is an enzyme implicated in the inflammatory response and tissue damage associated with various diseases. [, , ] Alvelestat's primary role in scientific research is to investigate its potential as a therapeutic agent for diseases where excessive or dysregulated NE activity is implicated in the disease pathogenesis. [, , , ]

Sivelestat

Compound Description: Sivelestat is a neutrophil elastase (NE) inhibitor . It is used clinically to treat acute lung injury and acute respiratory distress syndrome (ALI/ARDS). Like alvelestat, sivelestat inhibits the activity of NE, an enzyme implicated in the inflammatory response.

Relevance: Sivelestat and alvelestat share a similar mechanism of action as both are NE inhibitors, suggesting that they may have overlapping therapeutic applications. The research paper mentions sivelestat as a compound that has shown promise in improving islet isolation and transplantation outcomes, similar to alvelestat's potential in this area .

α1-Antitrypsin

Compound Description: α1-Antitrypsin is a serine protease inhibitor that primarily targets NE . It plays a crucial role in protecting lung tissue from damage caused by NE released from activated neutrophils during inflammation. Deficiency in α1-antitrypsin is a genetic disorder that can lead to lung diseases like emphysema.

Relevance: α1-Antitrypsin and alvelestat share a common target, NE, but they differ in their mechanisms of action. While α1-antitrypsin acts as a direct inhibitor of NE, alvelestat is a small molecule inhibitor that binds to and blocks NE activity. The paper mentions that both α1-antitrypsin and sivelestat have demonstrated positive effects on islet isolation and transplantation, indicating a potential therapeutic role for NE inhibition in this context . This suggests that alvelestat, being an NE inhibitor, could potentially share this therapeutic benefit.

Synthesis Analysis

The synthesis of Alvelestat involves multiple steps, typically starting from commercially available precursors. The synthetic route often includes the formation of key intermediates through reactions like acylation or amidation. For instance, the synthesis may utilize thionyl chloride to convert carboxylic acids into acyl chlorides, which are then reacted with sulfonic anilines to yield the desired amide products .

In a specific synthesis pathway, the reaction of sulfonic aniline with acyl chlorides derived from carboxylic acids under controlled conditions results in high yields of functionalized amides. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structures of synthesized compounds .

Molecular Structure Analysis

Alvelestat's molecular structure features a sulfonamide group that contributes to its biological activity. The specific arrangement of atoms within the molecule allows it to selectively bind to neutrophil elastase, inhibiting its function. The molecular formula for Alvelestat is C15_{15}H16_{16}N2_{2}O3_{3}S, and its structural data can be elucidated using techniques such as X-ray crystallography or advanced NMR methods .

Structural Data

  • Molecular Weight: Approximately 304.36 g/mol
  • Functional Groups: Sulfonamide, amide
  • Key Atoms: Carbon (C), Hydrogen (H), Nitrogen (N), Oxygen (O), Sulfur (S)
Chemical Reactions Analysis

Alvelestat undergoes various chemical reactions during its synthesis and metabolic processes. Key reactions include:

  • Acylation: The reaction of carboxylic acids with thionyl chloride to form acyl chlorides.
  • Amidation: The coupling of sulfonic anilines with acyl chlorides to produce amides.
  • Hydrolysis: Potential hydrolytic reactions in biological systems leading to the formation of metabolites.

These reactions are critical for both the synthesis of Alvelestat and its pharmacokinetic behavior within biological systems .

Mechanism of Action

Alvelestat acts by selectively inhibiting neutrophil elastase, an enzyme that breaks down elastin in connective tissues. By binding to the active site of the enzyme, Alvelestat prevents elastase from cleaving elastin fibers, thereby reducing tissue damage associated with inflammatory processes. This mechanism is particularly relevant in diseases characterized by excessive neutrophil activity and subsequent tissue remodeling, such as chronic obstructive pulmonary disease and fibrosis .

Mechanistic Data

  • Target Enzyme: Neutrophil elastase
  • Effect: Inhibition leads to decreased elastin degradation
  • Clinical Outcome: Reduction in biomarkers associated with lung tissue damage
Physical and Chemical Properties Analysis

Alvelestat exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and sparingly soluble in water.
  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to basic environments.
  • Melting Point: Specific melting point data should be determined experimentally but is typically assessed during synthesis.

These properties influence both its formulation for clinical use and its behavior within biological systems .

Applications

Alvelestat is primarily being explored for its therapeutic potential in treating:

  • Alpha-1 Antitrypsin Deficiency-associated Lung Disease: A genetic condition leading to lung damage due to insufficient protective proteins.
  • Bronchiolitis Obliterans Syndrome: A condition characterized by inflammation and obstruction of the small airways in the lungs.

Clinical trials have demonstrated promising results regarding Alvelestat's ability to reduce biomarkers associated with lung fibrosis and improve clinical outcomes in patients suffering from these conditions .

Chemical and Pharmacological Profile of Alvelestat

Biochemical Characterization

Molecular Structure and Formula

Alvelestat (chemical name: N-[(5-methanesulfonylpyridin-2-yl)methyl]-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide) is a small organic molecule with the empirical formula C₂₅H₂₂F₃N₅O₄S and a molecular weight of 545.54 g/mol [1] . Its structure features a trifluoromethylphenyl group linked to a dihydropyridinone core, a methylpyrazole moiety, and a methanesulfonylpyridine carboxamide chain. Key structural elements include:

  • A bis-aryl scaffold enabling target engagement.
  • Fluorinated groups enhancing binding affinity and metabolic stability.
  • Sulfonamide and carboxamide linkages promoting solubility.The canonical SMILES representation is CC1=C(C=C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C(=O)NCC3=NC=C(C=C3)S(=O)(=O)C)C4=CC=NN4C, and its InChIKey is QNQZWEGMKJBHEM-UHFFFAOYSA-N [1] .

Table 1: Molecular Identity of Alvelestat

PropertyValue
IUPAC Name6-methyl-5-(2-methylpyrazol-3-yl)-N-[(5-methylsulfonylpyridin-2-yl)methyl]-2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
CAS Number848141-11-7
Molecular FormulaC₂₅H₂₂F₃N₅O₄S
Molecular Weight545.54 g/mol
UNII6Y5629322X

Physicochemical Properties

Alvelestat exhibits poor aqueous solubility (<0.00275 mg/mL in water) but demonstrates good solubility in dimethyl sulfoxide (DMSO; 100 mg/mL) [3] . Its stability is influenced by the hydrolytically stable trifluoromethyl group and sulfone moiety, which resist enzymatic degradation. The compound’s selectivity is partly attributed to its zwitterionic nature near physiological pH, optimizing interactions with the neutrophil elastase (NE) active site. LogP values (predicted ~1.27–2.82) indicate moderate lipophilicity, facilitating membrane permeability while avoiding excessive tissue accumulation [1] .

Pharmacodynamics

Mechanism of Action as a Neutrophil Elastase Inhibitor

Alvelestat acts as a competitive, reversible inhibitor of human neutrophil elastase (NE), a serine protease (EC 3.4.21.37) encoded by the ELANE gene [1] [5] [8]. NE catalyzes the degradation of elastin, collagen, and other extracellular matrix proteins and modulates immune responses via cytokine processing (e.g., IL-1β, IL-8) and neutrophil extracellular trap (NET) formation [8]. In alpha-1 antitrypsin deficiency (AATD), unopposed NE activity causes progressive lung tissue destruction. Alvelestat binds directly to NE’s catalytic site (Ser195-His57-Asp102 triad), blocking substrate access and preserving lung integrity [5] [8]. Clinical studies (e.g., the ASTRAEUS trial) confirm alvelestat reduces elastin degradation biomarkers like desmosine by >10% (p<0.05) [4] [5].

Binding Affinity and Competitive Inhibition Kinetics

Alvelestat exhibits sub-nanomolar affinity for NE, with a reported inhibition constant (Kᵢ) of 9.4 nM and half-maximal inhibitory concentration (IC₅₀) of 12 nM in cell-free assays [3] [8]. Kinetic studies reveal rapid association/dissociation kinetics consistent with target engagement without irreversible modification. In whole-blood assays, alvelestat achieves >90% suppression of NE activity at 240 mg twice daily (p<0.001 vs. placebo) [4] [5]. The compound’s binding mode involves:

  • Hydrogen bonding between the carboxamide group and NE’s backbone NH residues.
  • Hydrophobic stacking of the trifluoromethylphenyl group in the S1 pocket.
  • Electrostatic interactions via the sulfonyl group [8].

Table 2: Inhibition Kinetics of Alvelestat Against Neutrophil Elastase

ParameterValueConditions
Kᵢ9.4 nMCell-free assay
IC₅₀12 nMCell-free assay
Selectivity Ratio*>600-foldvs. other serine proteases
NE Inhibition>90%Human whole blood (240 mg)

*Selectivity over cathepsin G, proteinase 3, and thrombin [3] [8].

Comparative Pharmacological Analysis

Selectivity Over Other Serine Proteases

Alvelestat demonstrates >600-fold selectivity for NE over related serine proteases, including cathepsin G (CatG), proteinase 3 (PR3), thrombin, trypsin, and chymotrypsin [3] [8]. This specificity arises from its optimized interactions with NE’s shallow S2 subsite and narrow S1’ pocket, which are structurally distinct in other proteases [8]. Key selectivity data:

  • No significant inhibition of CatG or PR3 below 10 μM.
  • Minimal off-target activity against coagulation factors (e.g., Factor Xa, Factor IIa).This profile contrasts with earlier NE inhibitors (e.g., sivelestat), which show weaker potency (IC₅₀ ~44 nM) and lesser selectivity [8].

Table 3: Selectivity Profile of Alvelestat

EnzymeFold Selectivity (vs. NE)Biological Relevance
Cathepsin G>600Myeloid cell activation
Proteinase 3>600NETosis, autoantigen processing
Thrombin>1,000Coagulation cascade
Trypsin>800Pancreatic/digestive protease

Pharmacokinetic Properties

Alvelestat is orally bioavailable and achieves therapeutic plasma concentrations within 2–4 hours post-administration [3] [5]. In preclinical models, oral dosing (10–100 mg/kg) demonstrates dose-dependent lung distribution and inhibition of NE activity. Key pharmacokinetic (PK) characteristics include:

  • Absorption: Rapid but incomplete gastrointestinal absorption; food effects not documented.
  • Distribution: Moderate volume of distribution (Vd ~0.39–140 L/kg in analogs), suggesting tissue penetration beyond plasma [6]. Protein binding is <90%, allowing sufficient free drug for target engagement [5].
  • Metabolism: Limited data in humans; predicted hepatic metabolism via CYP450 isozymes (phase I) and UGTs (phase II). No active metabolites identified [1] [5].
  • Elimination: Primarily renal excretion of unchanged drug or glucuronidated metabolites; half-life (t₁/₂) and clearance remain unquantified in public sources [1] [5].

All compound names mentioned: Alvelestat, AZD-9668, AZD9668, MPH-966.

Properties

CAS Number

848141-11-7

Product Name

Alvelestat

IUPAC Name

6-methyl-5-(2-methylpyrazol-3-yl)-N-[(5-methylsulfonylpyridin-2-yl)methyl]-2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Molecular Formula

C25H22F3N5O4S

Molecular Weight

545.5 g/mol

InChI

InChI=1S/C25H22F3N5O4S/c1-15-20(22-9-10-31-32(22)2)12-21(23(34)30-13-17-7-8-19(14-29-17)38(3,36)37)24(35)33(15)18-6-4-5-16(11-18)25(26,27)28/h4-12,14H,13H2,1-3H3,(H,30,34)

InChI Key

QNQZWEGMKJBHEM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C(=O)NCC3=NC=C(C=C3)S(=O)(=O)C)C4=CC=NN4C

Solubility

Soluble in DMSO, not in water

Synonyms

AZD9668; AZD 9668; AZD-9668; MPH966; MPH 966; MPH-966; Alvelestat;

Canonical SMILES

CC1=C(C=C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C(=O)NCC3=NC=C(C=C3)S(=O)(=O)C)C4=CC=NN4C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.